N-Methyl-1,2,3-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5N3S |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
N-methylthiadiazol-5-amine |
InChI |
InChI=1S/C3H5N3S/c1-4-3-2-5-6-7-3/h2,4H,1H3 |
InChI Key |
PQFXJGANBYWOFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=NS1 |
Origin of Product |
United States |
Classification and Isomeric Context of Thiadiazoles
Thiadiazoles are a class of five-membered heterocyclic compounds that feature one sulfur and two nitrogen atoms within the ring. wikipedia.org The arrangement of these heteroatoms allows for the existence of four constitutional isomers, distinguished by the positions of the sulfur and nitrogen atoms. wikipedia.orgresearchgate.net The nomenclature follows a numbering system that prioritizes the sulfur atom. wikipedia.org The aromaticity of the thiadiazole ring arises from its two double bonds and a lone pair of electrons from the sulfur atom. wikipedia.org
The four isomers of thiadiazole are:
1,2,5-Thiadiazole
These isomers, while sharing the same molecular formula (C₂H₂N₂S), exhibit distinct chemical and physical properties that influence their applications. wikipedia.org The 1,3,4-thiadiazole isomer is particularly common in pharmaceuticals, while the 1,2,3-thiadiazole scaffold is also a subject of significant research interest. mdpi.comwikipedia.org
Table 1: Isomers of Thiadiazole
| Isomer | Structure | CAS Number | Molar Mass (g·mol⁻¹) |
|---|---|---|---|
| 1,2,3-Thiadiazole | 288-48-2 wikipedia.org | 86.11 | |
| 1,2,4-Thiadiazole | 288-92-6 wikipedia.org | 86.11 | |
| 1,2,5-Thiadiazole | 288-39-1 wikipedia.org | 86.11 |
| 1,3,4-Thiadiazole |
| 289-06-5 wikipedia.org | 86.11 |
Theoretical Significance in Heterocyclic Chemistry
Heterocyclic compounds are fundamental to life sciences and technology, with a majority of known compounds being heterocyclic in nature. wikipedia.org Thiadiazoles, as a class, hold a privileged position in medicinal chemistry and pharmacology. mdpi.com Their significance stems from their structural features which allow them to act as bioisosteres of other key structures, like the pyrimidine (B1678525) or thiazole (B1198619) moiety, enabling them to interfere with biological processes such as DNA replication. researchgate.netnih.gov
The theoretical importance of the thiadiazole scaffold is multi-faceted:
Biological Activity: The thiadiazole nucleus is a versatile pharmacophore present in compounds with a wide spectrum of biological activities. mdpi.comchemmethod.com The ability of the heteroatoms to participate in hydrogen bonding, metallic coordination, and van der Waals forces allows thiadiazole derivatives to bind effectively to various biological targets. researchgate.net
Structural Stability: The aromatic character of the thiadiazole ring confers significant in vivo stability. researchgate.netnih.gov This stability, combined with often low toxicity, makes them attractive candidates for drug development. researchgate.net
Synthetic Versatility: The thiadiazole ring can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties. This synthetic accessibility makes it a valuable template for creating novel therapeutic agents. mdpi.com
Specifically, the 1,2,3-thiadiazole (B1210528) ring is recognized as a unique and important structural motif for developing new pharmaceutical agents. mdpi.com The introduction of an N-methylamino group, as seen in N-Methyl-1,2,3-thiadiazol-5-amine, further modifies the electronic and steric properties of the scaffold, potentially enhancing its interaction with specific biological targets.
Historical Context of 1,2,3 Thiadiazole Synthesis and Functionalization Leading to N Substituted Amines
Strategies for Direct Construction of the 1,2,3-Thiadiazole Ring System with N-Methyl-5-amino Functionality
These methods involve building the heterocyclic ring from acyclic precursors in a manner that incorporates the N-methyl-5-amino group in a single synthetic sequence.
An efficient process for preparing 5-amino-1,2,3-thiadiazoles involves the reaction of a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base, or directly with a salt of hydrogen sulfide. google.com This method is advantageous as it can avoid the use of expensive starting materials and complex preparatory steps. google.com To synthesize the N-methyl target compound directly, the corresponding N-methyl diazoacetonitrile would be used as the starting material.
The reaction involves contacting the diazoacetonitrile with either hydrogen sulfide and a base or a pre-formed sulfide/hydrosulfide salt in a suitable solvent. google.com The base plays a crucial role in facilitating the reaction.
| Component | Examples | Role |
| Diazoacetonitrile | N-Methyl Diazoacetonitrile | Acyclic precursor providing the C4, C5, and amino-N atoms. |
| Sulfur Source | Hydrogen Sulfide (H₂S) or its salts (e.g., sodium sulfide) | Provides the sulfur atom (S1) for the heterocycle. google.com |
| Base | Amine series compounds (e.g., Triethylamine) | Catalyst when using H₂S. google.com |
| Solvent | Methylene chloride, ether, chloroform, n-hexane | Provides the reaction medium. google.com |
The Hurd-Mori reaction is a classical method for synthesizing 1,2,3-thiadiazoles from the cyclization of hydrazones of ketones or aldehydes containing an α-methylene group, using thionyl chloride (SOCl₂). mdpi.com Modern variations of this approach provide improved, metal-free conditions for the synthesis of the 1,2,3-thiadiazole ring. researchgate.netorganic-chemistry.org
One significant improvement involves reacting N-tosylhydrazones with elemental sulfur, a reaction that can be catalyzed by tetrabutylammonium (B224687) iodide (TBAI). researchgate.netorganic-chemistry.org This method offers a facile and practical route to substituted 1,2,3-thiadiazoles under milder, metal-free conditions. researchgate.net To apply this to the target molecule, one would theoretically start with a precursor that yields the N-methylamino group at the C5 position upon cyclization.
| Method | Key Reagents | Conditions | Advantages |
| Classic Hurd-Mori | Hydrazone, Thionyl Chloride (SOCl₂) | Often requires harsh conditions. mdpi.com | Well-established, foundational method. |
| Improved Hurd-Mori | N-Tosylhydrazone, Elemental Sulfur, TBAI (catalyst) | Metal-free, milder conditions. researchgate.netorganic-chemistry.org | Improved yields, operational simplicity. organic-chemistry.org |
| Electrochemical Method | N-Tosylhydrazone, Elemental Sulfur | Metal- and oxidant-free, uses electrons as reagents. researchgate.net | Avoids excess oxidants, sustainable. researchgate.net |
Post-Cyclization N-Methylation and Derivatization of 1,2,3-Thiadiazol-5-amine
This approach involves first synthesizing the parent 5-amino-1,2,3-thiadiazole and then introducing the methyl group onto the 5-amino functionality in a subsequent step. This pathway also allows for the synthesis of various other N-substituted derivatives.
The introduction of an amino group onto a pre-formed thiadiazole ring is a key step in this synthetic pathway. This is often achieved through nucleophilic substitution reactions. Halogenated thiadiazoles, for instance, are important intermediates because the halogen atom can be readily displaced by nucleophiles. nih.gov A 5-chloro or 5-bromo-1,2,3-thiadiazole (B6260162) could serve as a precursor, which would then react with methylamine (B109427) to yield the target this compound.
| Precursor | Reagent | Reaction Type |
| 5-Halo-1,2,3-thiadiazole | Methylamine (CH₃NH₂) | Nucleophilic Aromatic Substitution |
| 5-Halo-1,2,3-thiadiazole | Ammonia (NH₃), followed by methylation | Nucleophilic Substitution, then Alkylation |
Once 5-amino-1,2,3-thiadiazole is obtained, the final step is the selective methylation of the primary amino group. This is a common transformation in heterocyclic chemistry. The reaction typically involves treating the amino-thiadiazole with an alkylating agent in the presence of a base. researchgate.net The choice of base and solvent is critical to ensure regioselectivity and prevent undesired side reactions.
Common alkylation conditions can be adapted for this specific synthesis. For example, reacting an amino-heterocycle with methyl iodide in the presence of sodium hydride (NaH) in a solvent like dimethylformamide (DMF) is an effective method for N-alkylation. researchgate.net
| Alkylating Agent | Base | Solvent | General Applicability |
| Methyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Effective for N-alkylation of amino-heterocycles. researchgate.net |
| Dimethyl Sulfate | Potassium Carbonate (K₂CO₃) | Acetone | A common method for N-methylation. |
| Methyl Tosylate | Triethylamine (TEA) | Dichloromethane (DCM) | Milder conditions for methylation. |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov The Ugi four-component reaction (U-4CR) is a powerful MCR that has been applied to the synthesis of substituted 1,2,3-thiadiazole derivatives. mdpi.com
In a relevant example, an amine, an aldehyde, an isocyanide, and a thiadiazole component were reacted to generate complex thiadiazole derivatives in low to excellent yields. mdpi.com To create a derivative with an N-methyl group, methylamine or an N-methylated isocyanide could be used as one of the components. This approach offers rapid access to diverse libraries of substituted thiadiazoles. iau.ir
| Reaction Type | Components | Product | Key Advantage |
| Ugi Four-Component Reaction (U-4CR) | Amine (e.g., Methylamine), Aldehyde, Isocyanide, Carboxylic Acid (here, a thiadiazole-based acid) | Complex thiadiazole derivative with N-methyl substitution. mdpi.com | High atom economy and rapid generation of molecular diversity from simple precursors. |
| One-Pot Thiazolidinone Hybrid Synthesis | 5-substituted-1,3,4-thiadiazol-2-amine, Aldehyde, Mercaptoacetic acid | Thiadiazole-thiazolidinone hybrids. nih.gov | Demonstrates the utility of MCRs for creating complex thiadiazole-based molecules. nih.gov |
Based on extensive searches of publicly available scientific literature, detailed experimental spectroscopic and crystallographic data specifically for the compound this compound is not available. While research exists for various isomers and related thiadiazole derivatives, such as those belonging to the 1,3,4-thiadiazole (B1197879) or 1,2,4-thiadiazole (B1232254) families, this information cannot be used to accurately describe this compound without risking scientific inaccuracy.
The strict requirement to focus solely on this compound and to provide specific, detailed research findings and data tables for its advanced spectroscopic and structural characterization cannot be met due to the absence of this specific data in the accessed resources.
Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified section and subsection. Providing speculative data or data from related but distinct compounds would violate the core principles of scientific accuracy and the specific constraints of the request.
X-ray Diffraction Crystallography for Solid-State Structural Analysis
Analysis of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, Packing Arrangements)
As of the current date, detailed crystallographic data for this compound, including its specific intermolecular interactions, hydrogen bonding patterns, and crystal packing arrangements, is not available in published scientific literature. The determination of these features requires X-ray diffraction analysis of a single crystal of the compound, and such a study has not been publicly reported.
While experimental data for the target compound is unavailable, analysis of closely related heterocyclic structures provides a framework for understanding the types of interactions that could be anticipated. For instance, studies on isomers like 5-amino-3-methyl-1,2,4-thiadiazole (B102305) have revealed elaborate two-dimensional hydrogen-bonded networks that dictate the crystal packing. researchgate.net In the crystal structure of this related molecule, two distinct molecules are present in the asymmetric unit, and they form layers held together by a comprehensive network of hydrogen bonds. researchgate.net
Hypothetical Interactions for this compound:
Based on the functional groups present in this compound (a secondary amine, a methyl group, and the 1,2,3-thiadiazole ring), one could hypothesize the following potential intermolecular interactions in its solid state:
Hydrogen Bonding: The secondary amine group (N-H) is a potent hydrogen bond donor. It could form hydrogen bonds with nitrogen atoms of the thiadiazole ring (N-H···N) or the sulfur atom (N-H···S) of neighboring molecules. The latter, N—H···S hydrogen bonds, are known to occur in related thio-heterocyclic compounds. researchgate.netresearchgate.net
Packing Arrangements: Depending on the planarity and steric hindrance of the molecule, these hydrogen bonds could lead to the formation of common supramolecular synthons like chains or dimers.
However, it must be reiterated that the above points are purely hypothetical. The actual intermolecular interactions and crystal packing can only be confirmed through experimental X-ray crystallographic studies. Without such empirical data, a detailed and accurate analysis for this compound remains speculative.
Computational and Theoretical Investigations of N Methyl 1,2,3 Thiadiazol 5 Amine
Quantum Chemical Studies for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Methyl-1,2,3-thiadiazol-5-amine, these studies would provide a foundational understanding of its geometry, stability, and electronic nature.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of this compound, researchers could determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric profile. Typically, a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the calculated geometry.
High-Level Ab Initio Methods for Refined Structural and Energetic Properties
To further refine the structural and energetic data obtained from DFT, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. These methods, while more computationally expensive, can provide more accurate energetic information, which is vital for determining the relative stability of different possible conformations of this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for assessing the molecule's kinetic stability and chemical hardness. smolecule.comnih.govmgesjournals.com An analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack on this compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | Indicates electron-donating ability |
| LUMO Energy | -Y.YY eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability |
Note: This table is for illustrative purposes only, as no experimental or theoretical data for this compound is currently available.
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Understanding how charge is distributed across the atoms of this compound is crucial for predicting its intermolecular interactions and reactive behavior. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in the molecule. This analysis would identify the electropositive and electronegative centers within the molecule, providing insight into its polarity and potential for electrostatic interactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. derpharmachemica.comnih.gov It is a valuable tool for identifying the regions of a molecule that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). For this compound, an MEP map would highlight the nitrogen and sulfur atoms of the thiadiazole ring and the amine group as potential sites for hydrogen bonding and other non-covalent interactions. The map is typically color-coded, with red indicating regions of high electron density and blue indicating regions of low electron density.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies of this compound, researchers could assign the characteristic vibrational modes associated with its various functional groups (e.g., N-H stretch, C-N stretch, C=N stretch, and ring vibrations). These theoretical spectra can be correlated with experimentally obtained spectra to confirm the molecule's structure and provide a detailed understanding of its vibrational properties.
Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Methyl) | 2850-3000 |
| C=N Stretch (Thiadiazole Ring) | 1600-1650 |
| N-N Stretch (Thiadiazole Ring) | 1400-1500 |
| C-S Stretch (Thiadiazole Ring) | 600-800 |
Note: This table presents expected ranges for these vibrations based on known spectroscopic data for similar compounds. Specific calculated values for this compound are not available.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes
The synthesis of this compound involves the formation of the 1,2,3-thiadiazole (B1210528) ring followed by N-methylation. Computational modeling of these synthetic routes allows for the elucidation of reaction mechanisms, identification of intermediates, and analysis of transition states, which are critical for optimizing reaction conditions.
One of the conventional methods for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis, which involves the cyclization of hydrazones derived from ketones with thionyl chloride. mdpi.com For this compound, a plausible synthetic pathway starts from a suitable precursor that can be converted to an N-methylamino derivative.
Reaction pathway modeling for the formation of the 1,2,3-thiadiazole ring typically involves the following steps:
Formation of a Hydrazone: The initial step would likely involve the reaction of a carbonyl compound with methylhydrazine.
Cyclization with Thionyl Chloride: The resulting methylhydrazone would then undergo cyclization with thionyl chloride. Computational studies on analogous systems suggest that this step proceeds through a series of intermediates, including a key N-sulfinylhydrazone.
Transition State for Ring Closure: The transition state for the cyclization is characterized by the formation of the S-N bond and the concomitant elimination of a leaving group. The energy barrier of this transition state is a key determinant of the reaction rate.
The subsequent N-methylation of the amino group at the 5-position can also be modeled to understand its mechanism. This is typically an SN2 reaction involving an electrophilic methyl source, such as methyl iodide. Transition state analysis for this step would reveal the geometry of the transition state, where the nitrogen atom of the amino group attacks the methyl group, and the iodide ion departs. The calculated activation energy for this step provides insights into the feasibility and kinetics of the N-methylation process.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Hydrazone Formation | Hydrazone Intermediate | -15.2 |
| Cyclization | Transition State 1 (Ring Closure) | +25.8 |
| Cyclized Intermediate | -5.4 | |
| N-Methylation | Transition State 2 (SN2) | +18.3 |
| Product | This compound | -22.7 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization Effects
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule, arising from hyperconjugative interactions. wikipedia.org In this compound, NBO analysis can quantify the electronic interactions between the methyl group, the amino nitrogen, and the thiadiazole ring, which significantly influence the molecule's stability and reactivity.
Hyperconjugation involves the interaction of electrons in a sigma (σ) orbital with an adjacent empty or partially filled non-bonding or antibonding orbital. wikipedia.org In the case of this compound, key hyperconjugative interactions are expected to include:
σ(C-H) → π * Interactions: The sigma bonds of the methyl group can donate electron density to the antibonding π* orbitals of the thiadiazole ring. This delocalization stabilizes the molecule.
n(N) → σ * and n(N) → π * Interactions: The lone pair (n) on the amino nitrogen can delocalize into the antibonding σ* and π* orbitals of the thiadiazole ring. This n → π* interaction is a significant contributor to the electronic delocalization and imparts partial double bond character to the C-N bond.
n(S) → σ * Interactions: The lone pairs on the sulfur atom can also participate in hyperconjugative interactions with adjacent antibonding orbitals.
These delocalization effects can be quantified by second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger electronic delocalization.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) Namino | π* (C5-N1) | 35.8 | Lone Pair Delocalization |
| LP (1) S2 | σ* (N1-N2) | 5.2 | Lone Pair Delocalization |
| σ (Cmethyl-H) | σ* (Namino-C5) | 2.1 | Hyperconjugation |
| σ (Namino-C5) | π* (C4=C5) | 18.5 | π-Conjugation |
Reactivity and Derivatization Chemistry of N Methyl 1,2,3 Thiadiazol 5 Amine
Electrophilic Reactions on the Thiadiazole Ring System
The 1,2,3-thiadiazole (B1210528) ring is generally considered to be electron-deficient, which typically deactivates it towards electrophilic substitution. However, the presence of the activating N-methylamino group at the 5-position can influence its reactivity. The primary site for electrophilic attack on the 1,2,3-thiadiazole ring itself is the C-4 position. This is due to the electronic effects of the heteroatoms in the ring. However, strong electrophiles can lead to ring cleavage.
Reactions Involving the N-Methylamino Substituent
The N-methylamino group is a key site for the derivatization of N-Methyl-1,2,3-thiadiazol-5-amine, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.
Acylation and Sulfonylation of the N-Methylamino Group (e.g., formation of ureas, amides, thioureas)
The nitrogen atom of the N-methylamino group readily undergoes acylation and sulfonylation reactions with appropriate electrophiles.
Urea Formation: The reaction of this compound with isocyanates provides a straightforward method for the synthesis of N,N'-disubstituted ureas. For instance, treatment with phenyl isocyanate in a suitable solvent like tetrahydrofuran, often with a catalytic amount of a base such as triethylamine, yields the corresponding N-phenyl-N'-(N-methyl-1,2,3-thiadiazol-5-yl)urea. prepchem.com A general method for synthesizing 1,2,3-thiadiazolylureas involves the in situ generation of 1,2,3-thiadiazolyl isocyanates via a Curtius rearrangement of the corresponding carbonyl azides, which then react with primary amines. osi.lvresearchgate.net
Amide Formation: Acylation with acid chlorides or anhydrides in the presence of a base leads to the formation of amides. This reaction is a common strategy to introduce various acyl groups, modifying the electronic and steric properties of the molecule.
Thiourea (B124793) Formation: Thioureas can be synthesized by reacting the N-methylamino group with isothiocyanates. mdpi.com Another approach involves the use of thiophosgene (B130339) or its equivalents to generate an isothiocyanate in situ, which then reacts with another amine. researchgate.net The reaction of amines with carbon disulfide is also a viable method for creating thiourea derivatives. organic-chemistry.org
Table 1: Examples of Acylation and Sulfonylation Products
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Phenyl isocyanate | Urea |
| This compound | Acetyl chloride | Amide |
| This compound | Phenyl isothiocyanate | Thiourea |
| This compound | Benzenesulfonyl chloride | Sulfonamide |
Transformations Leading to Novel Heterocyclic Fused Systems
The reactivity of the N-methylamino group, in concert with the thiadiazole ring, provides pathways to construct fused heterocyclic systems. These reactions often involve intramolecular cyclizations following an initial intermolecular reaction at the amino group. For example, derivatives formed through acylation can undergo subsequent cyclization reactions to form fused systems like triazolo-thiadiazoles or other complex heterocyclic structures. nih.gov The synthesis of fused 1,2,4-triazolo osi.lvcdnsciencepub.commdpi.comthiadiazoles has been reported, demonstrating the utility of thiadiazole derivatives in creating more complex heterocyclic systems. researchgate.net
Ring Transformations and Rearrangement Processes (e.g., thermal decomposition, thiatriazoline formation)
1,2,3-Thiadiazoles can undergo ring transformations and rearrangements under certain conditions. Thermal decomposition of 1,2,3-thiadiazoles is a known process that can lead to the formation of various products, often involving the extrusion of dinitrogen and the formation of a thiirene (B1235720) intermediate.
A notable rearrangement is the transformation of 5-halo-1,2,3-thiadiazoles with arylenediamines, which proceeds through Smiles and Dimroth rearrangements to form tricyclic 1,3,6-thiadiazepines. kuleuven.be Additionally, a ring transformation of 1,2,3-thiadiazoles involving four atoms of a side chain has been shown to produce 5H- osi.lvorganic-chemistry.orgcdnsciencepub.comtriazolo[5,1-b] osi.lvcdnsciencepub.commdpi.comthiadiazines. rsc.org
Metalation and Lithiation Studies of 1,2,3-Thiadiazole Rings
The direct metalation of the 1,2,3-thiadiazole ring can be challenging. Lithiation of five-membered heteroaromatic compounds can result in substitution, addition, or nucleophilic ring cleavage. cdnsciencepub.com The outcome is highly dependent on the substituents present on the ring and the lithiating agent used. For instance, 5-phenyl-1,2,3-thiadiazole (B107965) can be lithiated at the 4-position with methyllithium, but with the more nucleophilic n-butyllithium, ring cleavage is the preferred pathway. cdnsciencepub.com This suggests that direct lithiation of the C-4 position of this compound would need to be carefully optimized to avoid cleavage of the N-S bond. cdnsciencepub.com
Table 2: Summary of Reactivity
| Section | Reaction Type | Key Features |
|---|---|---|
| 5.1 | Electrophilic Reactions | Generally deactivated ring, C-4 is the most likely site for attack. |
| 5.2.1 | Acylation/Sulfonylation | Readily occurs at the N-methylamino group to form ureas, amides, and thioureas. |
| 5.2.2 | Fused Systems | The N-methylamino group serves as a handle for constructing fused heterocycles. |
| 5.3 | Rearrangements | Can undergo thermal decomposition and ring transformations like the Smiles and Dimroth rearrangements. |
| 5.4 | Metalation/Lithiation | Challenging due to potential ring cleavage, outcome depends on the base and substituents. cdnsciencepub.com |
Future Research Trajectories for N Methyl 1,2,3 Thiadiazol 5 Amine Chemistry
Novel Synthetic Methodologies and Process Optimization
The synthesis of N-Methyl-1,2,3-thiadiazol-5-amine is not widely documented, presenting a significant opportunity for the development of novel and efficient synthetic routes. Current methodologies for the synthesis of the parent 5-amino-1,2,3-thiadiazole often rely on the Hurd-Mori reaction, which involves the cyclization of α-acyl- or α-alkoxycarbonyl-hydrazones of aldehydes or ketones with thionyl chloride. A key area for future research will be the optimization of this process and the exploration of alternative, more sustainable methods.
Once the 5-amino-1,2,3-thiadiazole core is obtained, the subsequent N-methylation presents another area for optimization. Traditional alkylation methods often require harsh conditions and may result in a mixture of products. Future research could focus on selective and efficient methylation techniques, such as the use of milder methylating agents or enzyme-catalyzed processes.
A potential synthetic pathway to this compound could involve a multi-step sequence, as outlined below:
| Step | Reaction | Reagents and Conditions | Potential for Optimization |
| 1 | Formation of a suitable hydrazone | An appropriate carbonyl compound and hydrazine (B178648) | Exploration of various starting materials to improve yield and purity. |
| 2 | Hurd-Mori cyclization | Thionyl chloride | Investigation of alternative cyclization agents and reaction conditions to enhance safety and efficiency. |
| 3 | N-methylation | Methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base | Development of selective methylation protocols to avoid side reactions and improve yield. |
The development of a one-pot synthesis for this compound from readily available starting materials would be a significant advancement in the field.
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is crucial for predicting its reactivity and potential applications. While basic characterization would involve techniques like NMR and mass spectrometry, future research should employ more advanced methods to gain deeper insights.
Single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of this compound. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its physical properties. The crystal structures of other substituted thiadiazoles have been successfully determined and have provided valuable structural information. mdpi.comresearchgate.netmdpi.com
The following table summarizes the key characterization techniques and the insights they could provide:
| Technique | Information Gained |
| 1H and 13C NMR | Connectivity of atoms, chemical environment of protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-S). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions and chromophoric properties. |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. |
Deeper Mechanistic Understanding through Computational Studies
Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of this compound. Density Functional Theory (DFT) calculations can be employed to investigate various aspects of its chemistry.
Future computational studies could focus on:
Tautomerism and Conformational Analysis: The N-methylamino group can exist in different conformations, and the thiadiazole ring can exhibit different tautomeric forms. Computational studies can predict the relative stabilities of these forms.
Reaction Mechanisms: DFT calculations can be used to model the reaction pathways for the synthesis and subsequent transformations of this compound. This can help in optimizing reaction conditions and predicting the formation of byproducts.
Electronic Properties: The calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and charge distribution can provide insights into the molecule's reactivity and potential for intermolecular interactions.
Spectroscopic Prediction: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data.
Insights from computational studies on related thiadiazole systems, such as the investigation of reaction pathways involving sulfamoyl azides, suggest that complex rearrangements can occur, highlighting the importance of theoretical calculations in understanding these systems. rsc.org
Exploration of New Chemical Transformations and Derivative Synthesis
The presence of a reactive amino group and the inherent chemical nature of the 1,2,3-thiadiazole (B1210528) ring in this compound make it a versatile building block for the synthesis of a wide range of new derivatives. Future research should explore various chemical transformations to expand the chemical space around this scaffold.
Potential transformations to be investigated include:
Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a variety of functional groups, potentially leading to compounds with interesting biological activities.
Condensation Reactions: Reaction with aldehydes, ketones, or other carbonyl compounds could lead to the formation of Schiff bases or other condensed heterocyclic systems.
Cross-Coupling Reactions: The thiadiazole ring can be functionalized through various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl substituents.
Ring-Opening and Rearrangement Reactions: The 1,2,3-thiadiazole ring is known to undergo thermal or photochemical extrusion of nitrogen to generate reactive thioketene (B13734457) intermediates, which can then participate in various cycloaddition or rearrangement reactions.
The synthesis of novel derivatives could lead to the discovery of compounds with applications in materials science, agrochemicals, or medicinal chemistry. The exploration of these transformations will be a key driver for future research in the chemistry of this compound.
Q & A
Q. Key Variables :
Which spectroscopic and computational methods are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Distinct singlets for methyl groups (δH 3.7–4.4 ppm) and thiadiazole ring protons (δH 7.2–8.1 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms tautomeric forms (e.g., thione vs. thiol configurations) .
- DFT Calculations : Predict electronic structure, vibrational modes, and thermodynamic stability (e.g., ΔfH°gas values) .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δH, ppm) | Reference |
|---|---|---|
| N-Methyl group | 3.7–3.9 (s, 3H) | |
| Thiadiazole ring protons | 7.2–8.1 (m, 2H) |
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies often arise from substituent effects or assay conditions:
- Antioxidant vs. Antitumor Activity : Electron-withdrawing groups (e.g., CF₃) enhance antioxidant properties (DPPH assay), while bulky substituents (e.g., benzodioxolyl) improve antitumor activity (MTT assay) .
- Assay Design : Control for pH (antimicrobial activity peaks at pH 7.4) and cell line specificity (e.g., HeLa vs. MCF-7) .
Q. Case Study :
| Derivative | IC₅₀ (μM, Antioxidant) | IC₅₀ (μM, Antitumor) | Reference |
|---|---|---|---|
| 5-CF₃-substituted | 12.3 ± 0.8 | >100 | |
| 5-Benzodioxolyl-substituted | 45.6 ± 2.1 | 8.9 ± 0.5 |
What computational strategies are used to predict the reactivity of this compound in catalytic systems?
Advanced Research Question
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiadiazole ring shows high electrophilicity (ƒ⁺ = 0.12) .
- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability (e.g., DMF stabilizes the thione form by 2.3 kcal/mol) .
Q. Key Parameters :
| Parameter | Value (DFT/B3LYP/6-311++G**) | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | |
| ΔG of Tautomerization | +1.2 kcal/mol (thione → thiol) |
How do substituents at the 5-position influence the biological and physicochemical properties of this compound?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Increase oxidative stability but reduce solubility (e.g., logP of CF₃ derivative = 2.7 vs. 1.9 for methyl) .
- Bulkier Groups (e.g., benzyl) : Enhance π-π stacking in protein binding pockets (e.g., Ki = 0.8 μM for COX-2 inhibition) .
Q. Structure-Activity Relationship (SAR) :
| Substituent (R) | logP | IC₅₀ (μM, Antioxidant) | Target Protein Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| -CF₃ | 2.7 | 12.3 ± 0.8 | -7.2 (COX-2) |
| -CH₃ | 1.9 | 28.4 ± 1.5 | -5.8 (COX-2) |
| -Benzodioxolyl | 3.1 | 45.6 ± 2.1 | -9.1 (Topoisomerase II) |
What experimental design considerations are critical for evaluating the antimicrobial activity of this compound?
Advanced Research Question
- pH Control : Activity against E. coli decreases from MIC 8 μg/mL (pH 7.4) to 32 μg/mL (pH 5.5) due to protonation of the thiadiazole nitrogen .
- Checkerboard Assay : Use fractional inhibitory concentration (FIC) indices to assess synergy with β-lactams (e.g., FIC = 0.5 for ampicillin combination) .
Q. Assay Protocol :
Inoculum Preparation : 1–5 × 10⁵ CFU/mL in Mueller-Hinton broth .
Incubation : 18–24 hrs at 37°C under aerobic conditions.
Endpoint Analysis : Compare zone of inhibition (ZOI) to clinical standards (e.g., ciprofloxacin ZOI = 25 ± 2 mm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
